![molecular formula C6H16BF3Si2 B14484570 [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane CAS No. 63794-50-3](/img/structure/B14484570.png)
[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane is a unique organosilicon compound that features both boron and silicon atoms within its structure
Preparation Methods
The synthesis of [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane typically involves the reaction of difluoroborane with a suitable silylating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and safety.
Chemical Reactions Analysis
[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions may involve the conversion of boron and silicon centers to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex organosilicon and organoboron compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism by which [(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves interactions at the molecular level, particularly with nucleophiles and electrophiles. The boron and silicon centers can act as Lewis acids, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the final products.
Comparison with Similar Compounds
[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. Similar compounds include:
Trimethylsilyl compounds: These compounds contain silicon but lack the boron component.
Boronic acids: These compounds contain boron but lack the silicon component.
Organosilicon-boron compounds: These compounds may have both silicon and boron but differ in the specific arrangement and functional groups
Properties
CAS No. |
63794-50-3 |
|---|---|
Molecular Formula |
C6H16BF3Si2 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
difluoroboranylmethyl-[[fluoro(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C6H16BF3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3 |
InChI Key |
NHOWHHFARURMEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](C)(C)C[Si](C)(C)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


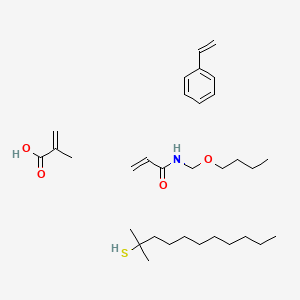
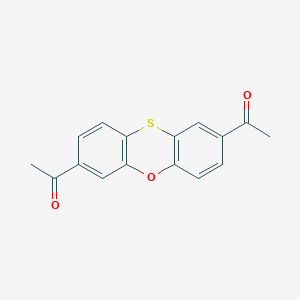

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
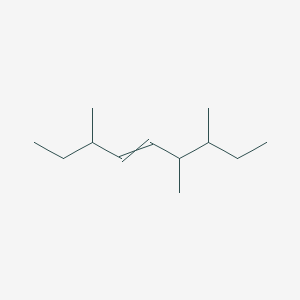
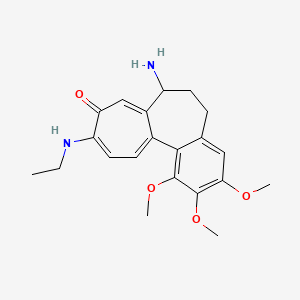
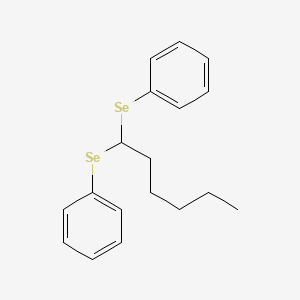
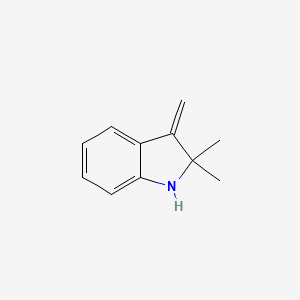
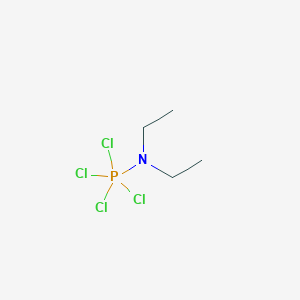
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
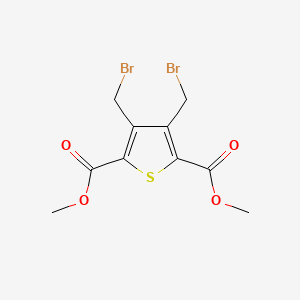

![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
